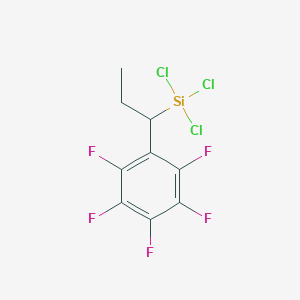

Penta-fluorophenylpropyltrichlorosilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Penta-fluorophenylpropyltrichlorosilane is a specialized organosilicon compound characterized by the presence of a pentafluorophenyl group attached to a propyl chain, which is further bonded to a trichlorosilane moiety. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of penta-fluorophenylpropyltrichlorosilane typically involves the reaction of pentafluorophenylpropyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process can be summarized as follows:

Reactants: Pentafluorophenylpropyl alcohol and trichlorosilane.

Catalyst: A Lewis acid such as aluminum chloride.

Conditions: Anhydrous environment, typically under inert gas (e.g., nitrogen) to avoid moisture.

The reaction proceeds with the formation of this compound and the elimination of water.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and stringent control of reaction conditions is crucial to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions

Penta-fluorophenylpropyltrichlorosilane undergoes several types of chemical reactions, including:

Substitution Reactions: The trichlorosilane group can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding silane derivatives.

Hydrolysis: In the presence of water, the trichlorosilane group hydrolyzes to form silanols and hydrochloric acid.

Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to polymeric structures.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Lewis acids (e.g., aluminum chloride) for substitution reactions.

Conditions: Anhydrous conditions for substitution reactions; aqueous conditions for hydrolysis.

Major Products Formed

Silane Derivatives: Formed through substitution reactions.

Silanols and Siloxanes: Formed through hydrolysis and subsequent condensation reactions.

科学的研究の応用

Penta-fluorophenylpropyltrichlorosilane finds applications in various fields of scientific research:

Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface modification.

Biology: Employed in the preparation of bio-compatible surfaces and coatings for biomedical devices.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the production of specialty polymers and coatings with unique properties such as hydrophobicity and chemical resistance.

作用機序

The mechanism of action of penta-fluorophenylpropyltrichlorosilane primarily involves its reactivity towards nucleophiles and its ability to form stable siloxane bonds. The molecular targets include hydroxyl groups on surfaces or within polymers, leading to the formation of covalent bonds that modify the physical and chemical properties of the substrate.

類似化合物との比較

Similar Compounds

- Pentafluorophenyltrichlorosilane

- Propyltrichlorosilane

- Pentafluorophenylpropylsilane

Uniqueness

Penta-fluorophenylpropyltrichlorosilane is unique due to the presence of both the pentafluorophenyl group and the trichlorosilane moiety. This combination imparts distinct reactivity and stability, making it particularly useful for applications requiring robust chemical modifications and high-performance materials.

生物活性

Penta-fluorophenylpropyltrichlorosilane, also known as Trichloro[3-(pentafluorophenyl)propyl]silane, is an organosilicon compound with the molecular formula C₉H₆Cl₃F₅Si and a molecular weight of 343.57 g/mol. It appears as a colorless to almost colorless liquid and is recognized for its high purity levels, typically exceeding 98% . The compound's unique structure, characterized by the presence of a pentafluorophenyl group, imparts distinctive electronic properties, making it useful in various industrial applications such as electronics and coatings.

This compound exhibits significant reactivity typical of chlorosilanes. It can undergo hydrolysis in the presence of moisture, leading to the formation of silanol and hydrochloric acid. This reaction highlights its sensitivity to moisture, which poses potential hazards during handling . The compound can also react with organic substrates to form siloxanes or other silane derivatives, thus facilitating its application in chemical syntheses.

Table 1: Comparison of Related Organosilicon Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trichlorosilane | SiCl₄ | Simple structure; widely used in silicon chemistry. |

| Octadecyltrichlorosilane | C₁₈H₃₉Cl₃Si | Long alkyl chain enhances hydrophobicity significantly. |

| Trimethylchlorosilane | C₃H₉ClSi | Volatile; primarily used in silicone polymer production. |

| Trichloro[3-(pentafluorophenyl)propyl]silane | C₉H₆Cl₃F₅Si | Unique pentafluorophenyl group enhances electronic properties. |

Case Studies on Related Applications

While direct case studies on this compound's biological activity are scarce, related research can provide insights into its applications and implications:

- Surface Modification : Research has shown that fluorinated silanes can create biofunctional surfaces through self-assembled monolayers (SAMs), which enhance biocompatibility for various biomedical applications .

- Chemical Synthesis : Studies have demonstrated the utility of chlorosilanes in synthesizing siloxanes that can be used in drug delivery systems, highlighting their potential in pharmaceutical applications.

- Electronics : The unique electronic properties of fluorinated compounds make them suitable for advanced materials in electronics, where they may interact with biological systems at the nanoscale.

特性

IUPAC Name |

trichloro-[1-(2,3,4,5,6-pentafluorophenyl)propyl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3F5Si/c1-2-3(18(10,11)12)4-5(13)7(15)9(17)8(16)6(4)14/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOABBDSFLIIWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3F5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。